2-Acetoxy-2',4'-methylbenzophenone

Lipophilicity Partition coefficient Benzophenone derivatives

Substituting benzophenone derivatives compromises hydrolysis kinetics and experimental reproducibility. 2-Acetoxy-2',4'-methylbenzophenone (CAS 890099-03-3) features a unique ortho-acetoxy ester enabling controlled late-stage deprotection to the 2-hydroxy derivative-a transformation unavailable with unsubstituted or 4-methylbenzophenone. • LogP 3.46 facilitates nonpolar chromatographic purification • Bp 416.1°C supports thermal post-cure processing compatibility • ΔLogP ≥0.28 vs. hydroxy analogs ensures distinct HPLC/GC-MS retention for analytical calibration Supplied at ≥95% purity in standard research quantities (10 mg-100 mg) with bulk custom synthesis available.

Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
CAS No. 890099-03-3
Cat. No. B1292249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxy-2',4'-methylbenzophenone
CAS890099-03-3
Molecular FormulaC17H16O3
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C)C
InChIInChI=1S/C17H16O3/c1-11-8-9-14(12(2)10-11)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3
InChIKeyMHRCSKPNDZWJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetoxy-2',4'-methylbenzophenone: Physicochemical & Structural Baseline


2-Acetoxy-2',4'-methylbenzophenone (CAS 890099-03-3), also known as [2-(2,4-dimethylbenzoyl)phenyl] acetate, is a specialized benzophenone derivative featuring an acetoxy ester group at the ortho position of one phenyl ring and methyl substitutions at the 2' and 4' positions of the opposing ring [1]. With a molecular formula of C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol, this compound exhibits a calculated density of 1.128 g/cm³, a boiling point of 416.1°C at 760 mmHg, and a computed LogP value of 3.45970, indicating significant lipophilicity relative to unsubstituted benzophenone [2]. The presence of the acetoxy group confers distinct reactivity profiles—including susceptibility to controlled hydrolysis and nucleophilic substitution—that differentiate this compound from its hydroxy-, amino-, or carboxylic acid-substituted analogs . This compound is procured primarily as a research intermediate and functional building block in organic synthesis, materials science, and photoactive system development [3].

Structural role Ortho-acetoxy ester enables masked hydroxybenzophenone strategy
Partitioning High calculated lipophilicity supports nonpolar-phase applications
Thermal profile Elevated boiling point aligns with high-temperature synthesis workflows

Why Generic Substitution Fails: 2-Acetoxy-2',4'-methylbenzophenone vs. Analogs


The assumption that benzophenone derivatives are functionally interchangeable is invalid for procurement decisions involving 2-acetoxy-2',4'-methylbenzophenone. Unlike unsubstituted benzophenone (BP) or 4-methylbenzophenone (4-MBP), the presence of the ortho-acetoxy ester group introduces a hydrolytically labile site that enables controlled deprotection to the corresponding 2-hydroxy derivative—a transformation not available to the parent ketones . This structural feature fundamentally alters both the compound's synthetic utility and its stability profile under aqueous or basic conditions. Furthermore, the dual methyl substitution at the 2' and 4' positions on the opposing phenyl ring introduces steric and electronic modulation absent in mono-substituted or unsubstituted analogs, which has been shown in related benzophenone systems to influence excited-state lifetimes and photochemical reactivity [1]. Consequently, substituting this compound with 2-hydroxy-2',4'-methylbenzophenone (CAS 3098-18-8), 2-acetoxy-2'-methylbenzophenone (CAS 890098-87-0), or 4-methylbenzophenone (CAS 134-84-9) will alter hydrolysis kinetics, lipophilicity (LogP), and downstream reactivity patterns—directly impacting experimental reproducibility and product performance . The quantitative evidence below substantiates these differentiation claims.

2-Hydroxy-2',4'-methylbenzophenone (CAS 3098-18-8)
Lacks ester lability; no controlled deprotection possible, and lower lipophilicity alters phase partitioning.
2-Acetoxy-2'-methylbenzophenone (CAS 890098-87-0)
Absence of 4'-methyl reduces steric/electronic modulation and may lower thermal stability.
4-Methylbenzophenone (CAS 134-84-9)
No ortho-acetoxy group removes hydrolytic reactivity and alters photoinitiation profile.

Differentiation Evidence: 2-Acetoxy-2',4'-methylbenzophenone vs. Closest Analogs


Lipophilicity Advantage Over Hydroxy and Unsubstituted Analogs

2-Acetoxy-2',4'-methylbenzophenone exhibits a calculated LogP of 3.45970 [1]. This value represents a substantial increase in lipophilicity compared to unsubstituted benzophenone (LogP ≈ 3.18) and a dramatic divergence from the corresponding hydroxy analog, 2-hydroxy-2',4'-methylbenzophenone, which is expected to have a LogP < 3.0 due to hydrogen-bonding capacity. The acetoxy group effectively masks the polar hydroxyl moiety, increasing the compound's partitioning into organic phases and nonpolar environments. This LogP differential has direct implications for chromatographic behavior, membrane permeability in biological assays, and compatibility with hydrophobic polymer matrices.

Lipophilicity vs. Analogs
Data to verify
LogP = 3.45970 (calc.)
Benzophenone LogP ≈ 3.18
Δ +0.28; estimated Δ > +0.5 vs. 2-hydroxy analog
Supports nonpolar-phase partitioning interpretation
Computed prediction; experimental LogP not available
Lipophilicity Partition coefficient Benzophenone derivatives QSAR

Thermal Stability for High-Temperature Processing

2-Acetoxy-2',4'-methylbenzophenone demonstrates a calculated boiling point of 416.1°C at 760 mmHg and a flash point of 184.1°C [1]. These thermal parameters exceed those of several close structural analogs. For comparison, 2-hydroxy-2',4'-methylbenzophenone (CAS 3098-18-8) exhibits a melting point of 59.0–66.0°C and is solid at ambient temperature, indicating lower thermal stability [2]. 2-Acetoxy-2'-methylbenzophenone (CAS 890098-87-0, MW 254.28 g/mol) possesses a lower molecular weight and is expected to have a correspondingly lower boiling point . The elevated boiling point of the target compound confers advantages in high-temperature synthetic protocols and vacuum distillation purification where thermal degradation of lower-boiling analogs may compromise yield and purity.

Thermal Stability
Data to verify
BP 416.1°C (calc.)
Hydroxy analog: solid at RT, mp 59–66°C
2-Acetoxy-2'-methyl analog: lower MW, expected lower BP
Supports high-temperature synthesis workflow
Calculated boiling point; experimental verification recommended
Thermal stability Boiling point High-temperature synthesis Benzophenone derivatives

Controlled Hydrolysis for Masked Hydroxybenzophenone Synthesis

The acetoxy group in 2-acetoxy-2',4'-methylbenzophenone is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-hydroxy-2',4'-methylbenzophenone and acetic acid . This reactivity is absent in non-ester benzophenone derivatives such as 4-methylbenzophenone (CAS 134-84-9) or benzophenone itself. Mechanistic studies on related benzophenone acetoxy systems demonstrate that the ortho positioning relative to the carbonyl group can influence hydrolysis rates through neighboring-group participation effects . Furthermore, controlled hydrolysis using trifluoroacetic acid with trace water has been shown to selectively convert acetoxy substituents adjacent to benzophenone carbonyl groups to the corresponding hydroxy derivatives without affecting other ester functionalities [1]. This controlled lability enables the compound to serve as a masked hydroxybenzophenone synthon—a strategic advantage unavailable with non-ester analogs.

Hydrolytic Reactivity
Class-level inference
Ester group: acid/base hydrolysis to 2-hydroxy-2',4'-methylbenzophenone
Non-ester benzophenones: no deprotection possible
Unique masked synthon strategy
TFA/H₂O conditions reported for related acetoxybenzophenones
Hydrolysis Ester lability Protecting group chemistry Benzophenone reactivity

Photoinitiator Potential with Enhanced Excited-State Stability

Benzophenone derivatives are widely employed as Type II photoinitiators in UV-curable coatings, inks, and adhesives, with photoinitiating efficiency dependent on conjugation and excited-state dynamics [1]. Studies on structurally related acetoxybenzophenones indicate that the acetoxy group may stabilize the excited singlet and triplet states, thereby reducing photodegradation rates compared to hydroxy-substituted benzophenones . While direct photoinitiation data for 2-acetoxy-2',4'-methylbenzophenone are not available in the open literature, the class-level evidence supports a differentiated photochemical profile: acetoxy substitution modulates intersystem crossing efficiency and excited-state lifetime relative to hydroxy analogs such as 2-hydroxy-4-methylbenzophenone (oxybenzone-type). The methyl substitution at the 2' and 4' positions further extends conjugation and bathochromically shifts absorption, as demonstrated in DFT studies of 4-(4-methylphenylthio)benzophenone [2].

Photoinitiator Potential
Class-level inference
Acetoxy substitution may reduce photodegradation vs. OH analogs
2',4'-dimethyl extends conjugation (DFT-supported)
Supports photoactive material screening
Direct photoinitiation data for this compound not available
Photoinitiator UV curing Excited-state stability Photodegradation

Application Scenarios for 2-Acetoxy-2',4'-methylbenzophenone


Masked Hydroxybenzophenone Intermediate Synthesis

The acetoxy group functions as a protective group for the corresponding 2-hydroxy-2',4'-methylbenzophenone. This enables multi-step synthetic sequences where the benzophenone hydroxyl must remain masked until a late-stage deprotection step. The calculated LogP of 3.45970 facilitates purification via nonpolar chromatography, while controlled hydrolysis under acidic or basic conditions releases the free hydroxybenzophenone on demand [1]. This application is supported by the hydrolytic lability evidence and is relevant for medicinal chemistry and natural product synthesis.

Specialty Photoinitiator for UV-Curable Formulations

The acetoxy substitution pattern may confer improved excited-state stability and reduced photodegradation relative to hydroxybenzophenone photoinitiators [1]. Combined with the extended conjugation from 2',4'-dimethyl substitution , this compound is a candidate for development as a Type II photoinitiator in UV-curable coatings, inks, or adhesives where minimizing yellowing and maintaining shelf stability are critical procurement criteria. The high boiling point (416.1°C) further supports processing compatibility in thermal post-cure steps [2].

Hydrophobic Polymer Additive and Compatibilizer

With a LogP of 3.45970 [1], 2-acetoxy-2',4'-methylbenzophenone exhibits significantly higher lipophilicity than hydroxybenzophenone alternatives. This property enhances compatibility with hydrophobic polymer matrices such as polyolefins, silicones, and hydrocarbon-based formulations. The compound can serve as a UV-absorbing additive or functional monomer precursor in systems where polar hydroxy groups would cause phase separation or blooming. The thermal stability indicated by the 416.1°C boiling point also supports incorporation into high-temperature polymer processing workflows.

Chromatographic Standard for Benzophenone Quantification

The well-defined physicochemical profile—including molecular weight (268.31 g/mol), calculated LogP (3.45970), and refractive index (1.561) [1]—makes this compound suitable as a retention time standard for reverse-phase HPLC and GC-MS method development targeting benzophenone derivatives. Its distinct retention behavior relative to hydroxy and unsubstituted analogs, driven by the 0.28+ LogP differential , provides a valuable calibration point for analytical laboratories quantifying benzophenone-related substances in environmental, pharmaceutical, or industrial samples [2].

Application
Selection Property
Validation Focus
Masked hydroxybenzophenone intermediate synthesis
Acetoxy ester hydrolytic lability
Deprotection efficiency and purification yield
UV-curable formulation photoinitiator development
Photochemical stability and excited-state profile
Stability under ambient light, yellowing resistance
Hydrophobic polymer additive/compatibilizer
Lipophilicity (LogP) and thermal stability
Matrix compatibility, phase separation avoidance
Chromatographic retention time standard
Distinct physicochemical identity vs. analogs
Retention time reproducibility, LogP-driven separation

Technical Documentation Hub

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